
1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- is a synthetic organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- typically involves the sulfonation of an indole precursor followed by the introduction of the n-(1,1-dimethylpropyl) group. Common reagents used in the synthesis include sulfonyl chlorides and amines under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale sulfonation reactions using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1h-Indole-5-sulfonamide: Lacks the n-(1,1-dimethylpropyl) group but shares the sulfonamide functionality.
2,3-Dihydro-1h-indole-5-sulfonamide: Similar structure but without the n-(1,1-dimethylpropyl) group.
N-(1,1-Dimethylpropyl)-1h-indole-5-sulfonamide: Similar but may differ in the position of the substituents.
Uniqueness
1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- is unique due to the presence of both the sulfonamide and n-(1,1-dimethylpropyl) groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Eigenschaften
Molekularformel |
C13H20N2O2S |
|---|---|
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
N-(2-methylbutan-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C13H20N2O2S/c1-4-13(2,3)15-18(16,17)11-5-6-12-10(9-11)7-8-14-12/h5-6,9,14-15H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
XLYPLAAGSCYKAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)NCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123410.png)
![(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123419.png)

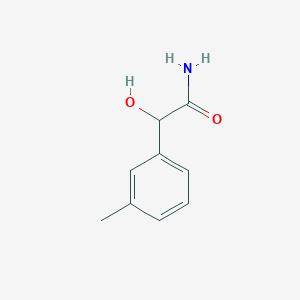
![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123435.png)
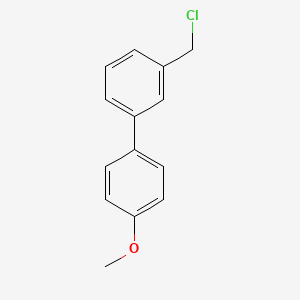
![Ethyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12123446.png)
![Quinoline, 8-[(chloromethyl)thio]-](/img/structure/B12123450.png)
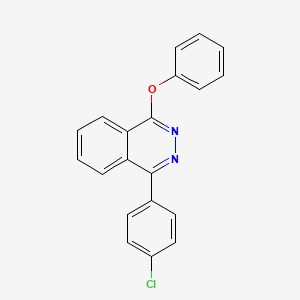
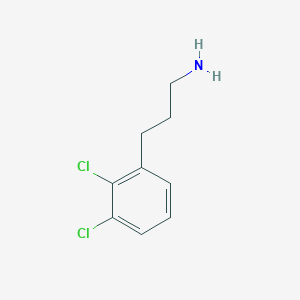
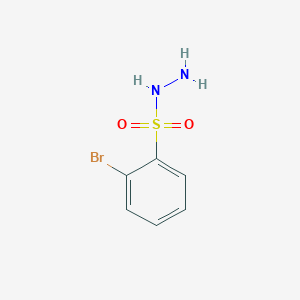
amine](/img/structure/B12123485.png)
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine](/img/structure/B12123496.png)

